molecular formula C13H18F2O2Si B11848377 Benzoic acid, 3,5-difluoro-4-(triethylsilyl)- CAS No. 651027-07-5

Benzoic acid, 3,5-difluoro-4-(triethylsilyl)-

Cat. No.: B11848377
CAS No.: 651027-07-5
M. Wt: 272.36 g/mol
InChI Key: MEAGTXUXQMNFCS-UHFFFAOYSA-N
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Description

Benzoic acid, 3,5-difluoro-4-(triethylsilyl)- is an organic compound with the molecular formula C13H18F2O2Si It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a triethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3,5-difluoro-4-(triethylsilyl)- typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-difluorobenzoic acid.

    Silylation Reaction: The 3,5-difluorobenzoic acid undergoes a silylation reaction with triethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.

Industrial Production Methods

While specific industrial production methods for benzoic acid, 3,5-difluoro-4-(triethylsilyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,5-difluoro-4-(triethylsilyl)- can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The triethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.

    Oxidation and Reduction: The carboxylic acid group can be involved in oxidation and reduction reactions, although these are less common for this specific compound.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the hydrolysis of the triethylsilyl group.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used, though this is less common.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: The major product is 3,5-difluoro-4-hydroxybenzoic acid.

    Oxidation: Potential products include benzoic acid derivatives with modified carboxyl groups.

Scientific Research Applications

Benzoic acid, 3,5-difluoro-4-(triethylsilyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated aromatic compounds.

    Biology: Its derivatives may be studied for their biological activity, including potential pharmaceutical applications.

    Medicine: Research may explore its use in drug development, particularly for compounds that require specific fluorination patterns.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of benzoic acid, 3,5-difluoro-4-(triethylsilyl)- depends on its specific application. In general, the presence of fluorine atoms can influence the compound’s reactivity and interaction with biological targets. The triethylsilyl group can act as a protecting group, allowing selective reactions to occur at other positions on the molecule.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluorobenzoic Acid: Lacks the triethylsilyl group, making it less bulky and potentially more reactive in certain reactions.

    4-(Trimethylsilyl)benzoic Acid: Contains a trimethylsilyl group instead of a triethylsilyl group, affecting its steric properties.

    3,5-Difluoro-4-(trimethylsilyl)benzoic Acid: Similar structure but with a trimethylsilyl group, which may influence its reactivity and applications.

Uniqueness

Benzoic acid, 3,5-difluoro-4-(triethylsilyl)- is unique due to the combination of fluorine atoms and the triethylsilyl group

Properties

CAS No.

651027-07-5

Molecular Formula

C13H18F2O2Si

Molecular Weight

272.36 g/mol

IUPAC Name

3,5-difluoro-4-triethylsilylbenzoic acid

InChI

InChI=1S/C13H18F2O2Si/c1-4-18(5-2,6-3)12-10(14)7-9(13(16)17)8-11(12)15/h7-8H,4-6H2,1-3H3,(H,16,17)

InChI Key

MEAGTXUXQMNFCS-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C1=C(C=C(C=C1F)C(=O)O)F

Origin of Product

United States

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